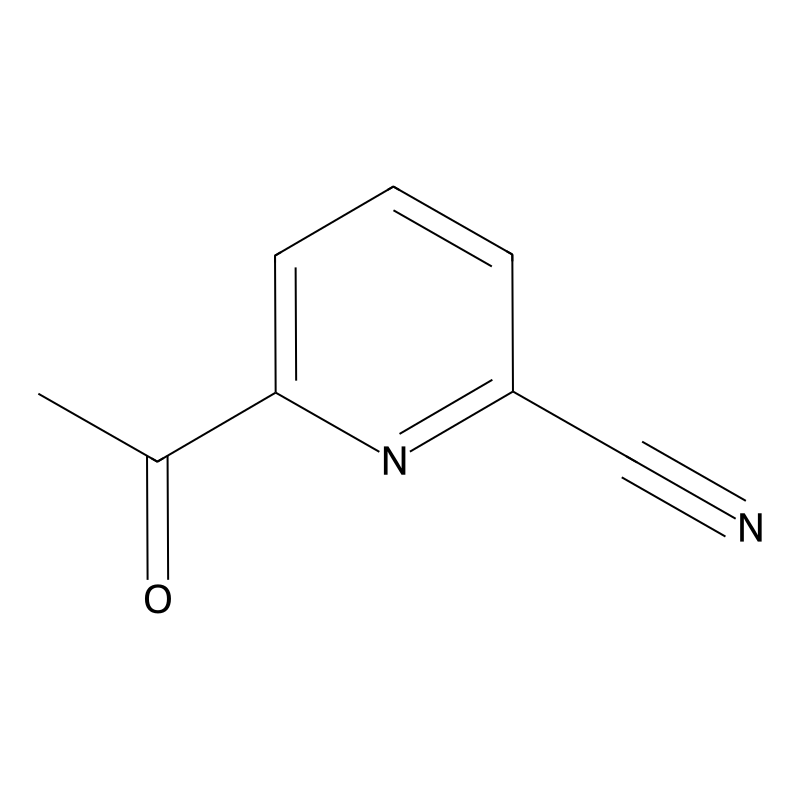6-Acetylpicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of Iminopyridine Oxazoline Cobalt Complexes
Scientific Field: Chemistry
Summary of the Application: 6-Acetylpicolinonitrile is a synthetic reagent used in the preparation of iminopyridine oxazoline cobalt complexes.
Results or Outcomes: The use of these complexes as catalysts can lead to the enantioselective hydroboration of disubstituted aryl alkenes.
6-Acetylpicolinonitrile is an organic compound with the molecular formula C₈H₆N₂O. It features a pyridine ring with an acetyl and a nitrile functional group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound's systematic name reflects its structure, indicating the position of the acetyl group on the picolinonitrile framework.
The reactivity of 6-acetylpicolinonitrile can be attributed to its functional groups. Common reactions include:
- Acetylation: The introduction of acetyl groups into other compounds can occur through nucleophilic acyl substitution reactions, where the nitrile group may also participate under specific conditions .
- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
- Cyclization Reactions: 6-Acetylpicolinonitrile can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry .
Research indicates that 6-acetylpicolinonitrile exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, derivatives of this compound may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological development.
Several synthetic routes have been developed for 6-acetylpicolinonitrile:
- Acetylation of Picolinonitrile: This method involves the reaction of picolinonitrile with acetic anhydride or acetyl chloride under controlled conditions to yield 6-acetylpicolinonitrile .
- Bromination followed by Acetylation: In this approach, bromine is added to a solution of picolinonitrile in acetic acid, followed by acetylation to introduce the acetyl group effectively .
- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.
6-Acetylpicolinonitrile has several applications:
- Pharmaceutical Industry: Its derivatives are being explored for their potential therapeutic effects, particularly as antimicrobial and anti-inflammatory agents.
- Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules and heterocycles.
- Agricultural Chemicals: It may have applications in developing agrochemicals due to its biological activity.
Studies on the interaction of 6-acetylpicolinonitrile with various biological targets have shown promising results. For instance:
- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, warranting further research into its therapeutic potential.
Several compounds share structural similarities with 6-acetylpicolinonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Ethylthio-picolinonitrile | C₈H₈N₂S | 0.81 |
| 3-Amino-6-ethynylpicolinonitrile | C₉H₈N₄ | 0.73 |
| 2-Acetylpyridine | C₇H₇N | 0.76 |
| 2-Pyridinecarboxylic acid | C₆H₅NO₂ | 0.68 |
Uniqueness of 6-Acetylpicolinonitrile
What sets 6-acetylpicolinonitrile apart from these similar compounds is its specific combination of functional groups (acetyl and nitrile) on a pyridine ring, which influences its reactivity and biological activity profile. This unique structure allows for diverse synthetic applications and potential therapeutic uses that may not be achievable with other related compounds.








